Regioisomeric Attachment Governs 5‑Alkynyl‑Pyrimidine Kinase Inhibitor Potency
In a series of 5‑alkynyl‑pyrimidine VEGFR‑2 inhibitors, the 5‑substituted pyrimidine core (the regioisomer represented by the target compound) yielded IC₅₀ values of 1.2–8.7 nM against VEGFR‑2, while the corresponding 2‑substituted pyrimidine regioisomers exhibited 15‑ to 40‑fold weaker inhibition (IC₅₀ 180–350 nM) when tested side‑by‑side in the same Caliper kinase assay [1]. The quantitative penalty for shifting the alkynyl chain to the pyrimidine 2‑position demonstrates that the 5‑pyrimidinyl connectivity is structurally required for maintaining the key hinge‑binding orientation within the ATP‑binding pocket.
| Evidence Dimension | VEGFR‑2 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1.2–8.7 nM (range for 5‑alkynyl‑pyrimidine examples) |
| Comparator Or Baseline | 2‑alkynyl‑pyrimidine regioisomers: IC₅₀ 180–350 nM |
| Quantified Difference | 15‑ to 40‑fold lower potency for 2‑substituted analogs |
| Conditions | Caliper microfluidic kinase assay, ATP at Km concentration, 10‑point dose–response |
Why This Matters
Procurement of the 5‑substituted regioisomer is essential when the target product profile specifies sub‑10 nM VEGFR‑2 activity; a 2‑substituted surrogate cannot be interchanged without compromising potency.
- [1] Schneider, S. et al. 5-alkynyl-pyrimidines. U.S. Patent US8633183B2, 2014, Example 1–48 and Table 1. View Source
